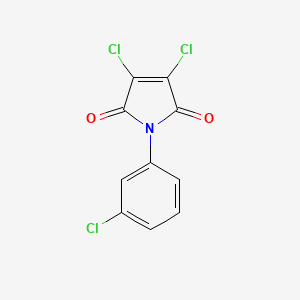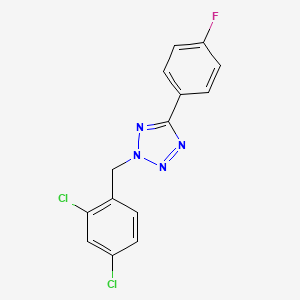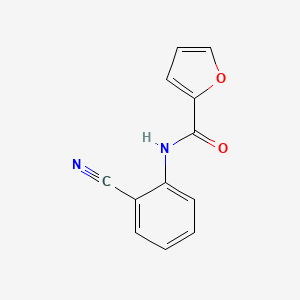
N-(2-cyanophenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"N-(2-cyanophenyl)-2-furamide" is a compound with potential significance in various fields, including pharmaceuticals and materials science. Its synthesis and properties are topics of ongoing research.
Synthesis Analysis
- The synthesis of related furan compounds often involves complex reactions. For example, the synthesis of 2,5-bis(4-cyanophenyl)furan, a key intermediate in antimicrobial agents, involves a 3-step process, including the Stetter reaction (Suthiwangcharoen & Stephens, 2007).
Molecular Structure Analysis
- The crystal structure of related furamide derivatives, such as 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, provides insights into the molecular conformation and bond angles in furan compounds (Galešić & Vlahov, 1990).
Chemical Reactions and Properties
- Furamide derivatives can be involved in various chemical reactions. For instance, the palladium-catalyzed condensation of N-aryl imines forms multisubstituted furans, showing the versatility of furan compounds in chemical synthesis (Lu, Wu, & Yoshikai, 2014).
Physical Properties Analysis
- The physical properties of furan derivatives are often studied through polymerization and thermal analysis. For example, enzymatic polymerization of furan compounds like furandicarboxylic acid-based semi-aromatic polyamides highlights their potential in creating high-performance materials (Jiang, Maniar, Woortman, & Loos, 2016).
Chemical Properties Analysis
- The chemical properties of N-(2-cyanophenyl)-2-furamide and its derivatives can be complex. For instance, the reaction of N-(2-cyanophenyl)benzimidoyl chloride with thioamides results in various cyclic products, indicating diverse reactivity (Fathalla & Pazdera, 2002).
properties
IUPAC Name |
N-(2-cyanophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c13-8-9-4-1-2-5-10(9)14-12(15)11-6-3-7-16-11/h1-7H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNXVZBZYFOHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-furamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

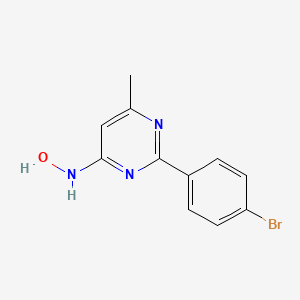

![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5657002.png)
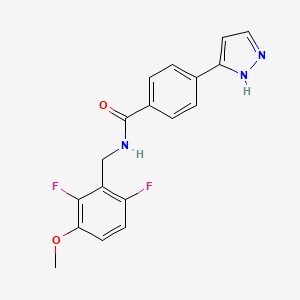
![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperidin-4-amine](/img/structure/B5657011.png)
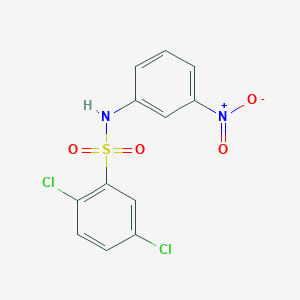
![3-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridazine](/img/structure/B5657024.png)
![3-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5657032.png)

![2-(3,5-difluorobenzyl)-8-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5657039.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5657050.png)
